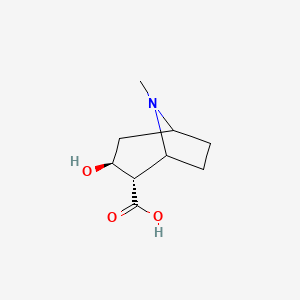

Pseudoecgonine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H15NO3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC 名称 |

(2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5?,6?,7-,8-/m0/s1 |

InChI 键 |

PHMBVCPLDPDESM-GHNGIAPOSA-N |

SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

手性 SMILES |

CN1C2CCC1[C@@H]([C@H](C2)O)C(=O)O |

规范 SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

物理描述 |

Solid |

产品来源 |

United States |

Advanced Synthetic Methodologies for Pseudoecgonine and Its Derivatives

Total Synthesis Approaches to the Pseudoecgonine Core Structure

The total synthesis of complex organic molecules like this compound involves constructing the target molecule from simple, commercially available starting materials. This field has seen significant advancements, driven by the need for precise control over stereochemistry and efficiency in reaction pathways.

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a fundamental strategy in planning organic syntheses, involving the conceptual deconstruction of a target molecule into simpler precursor structures wikipedia.orgwikipedia.orglibretexts.orgdeanfrancispress.comslideshare.net. This process works backward from the target molecule, breaking bonds and transforming functional groups to identify readily available starting materials and feasible reaction steps wikipedia.orgdeanfrancispress.comslideshare.net. Early applications of this method, such as in Robinson's Tropinone (B130398) total synthesis, demonstrated its power in devising complex synthetic routes wikipedia.org. By systematically analyzing disconnections and functional group interconversions, chemists can explore multiple potential pathways and select the most efficient and stereochemically controlled approach wikipedia.orgwikipedia.orgdeanfrancispress.comslideshare.net.

Stereoselective and Enantioselective Synthesis Pathways to this compound

Achieving stereoselective and enantioselective synthesis is paramount for producing compounds with specific biological activities, as stereochemistry dictates molecular function wikipedia.orgethz.ch. In the context of this compound and its related compounds, a key step often involves the reduction of 2-carbomethoxytropinone (2-CMT). The reduction of (±)-2-CMT using sodium amalgam, for instance, yields a mixture of ecgonine (B8798807) methyl ester (EME) and this compound methyl ester (PEME) researchgate.neterowid.orgscribd.comamazonaws.com. When starting with (+)-2-CMT, the reduction can produce (−)-ecgonine methyl ester ((−)-EME) and this compound methyl ester (PEM) in varying ratios, with reported (−)-EME to PEM ratios of at least 1.3:1, 1.7:1, 2:1, or higher under specific conditions google.com.

Beyond reduction strategies, asymmetric synthesis pathways aim to introduce chirality selectively. For example, an asymmetric route employing ring-closing iodoamination has been developed for the synthesis of (+)-pseudococaine, achieving a high diastereomeric ratio of over 99:1 for the formation of the 8-azabicyclo[3.2.1]octane scaffold molaid.com. These methodologies highlight the continuous effort to control the precise three-dimensional arrangement of atoms during synthesis, a critical aspect for understanding structure-activity relationships ethz.ch.

Formal Syntheses and Key Intermediates in this compound Construction

Following the synthesis of 2-CMT, its reduction with sodium amalgam is a crucial step that generates a mixture of ecgonine methyl ester (EME) and this compound methyl ester (PEME) researchgate.neterowid.orgscribd.comamazonaws.comgoogle.com. The separation of these two epimeric esters is essential. If this separation is not performed prior to the subsequent benzoylation step, it can lead to the formation of pseudococaine (B1200434) alongside cocaine researchgate.neterowid.org. Therefore, efficient separation techniques for these key intermediates are integral to successful synthesis pathways.

Semisynthetic Routes and Chemical Transformations of this compound Precursors

Semisynthesis offers an alternative approach by modifying naturally occurring compounds or their readily available precursors wikipedia.org. This compound methyl ester, for instance, can be obtained through the hydrolysis of cocaine . Furthermore, microbial biotransformation pathways have been explored, where certain microorganisms can convert ecgonine methyl ester first into ecgonine, and subsequently into this compound nih.govresearchgate.net. These biotransformations leverage enzymatic processes within microorganisms to effect specific chemical transformations, offering a bio-catalytic route to this compound derivatives.

Derivatization Reactions for Academic and Analytical Characterization of this compound

Derivatization plays a vital role in analytical chemistry by chemically modifying a compound to enhance its suitability for specific analytical techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) mdpi.comfirsthope.co.injasco-global.com. The primary objectives of derivatization include improving volatility, thermal stability, and detectability, which are particularly important for the trace analysis of compounds like this compound mdpi.comfirsthope.co.in. For GC-MS analysis, reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are commonly employed tcichemicals.com. In forensic science, derivatization and advanced analytical techniques are critical for distinguishing this compound from its more widely known stereoisomer, cocaine, and for identifying impurities in illicit samples gla.ac.uk.

Strategies for Enhancing Analytical Detectability and Separation

Several strategies are employed to enhance the analytical detectability and separation of this compound.

Mass Spectrometry (MS): MS techniques are instrumental in differentiating this compound from cocaine by analyzing specific ion abundance ratios. For example, the ratio of m/z 94 to m/z 96 is typically less than 1 for this compound, whereas it is greater than 1 for cocaine. Similarly, the m/z 152 to m/z 150 ratio is approximately 5–7 for this compound, compared to 1–2 for cocaine .

Chromatographic Techniques: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary method for analyzing this compound gla.ac.ukcore.ac.ukpageplace.de. Narrow-bore capillary GC has proven effective in separating this compound from ecgonine in illicit cocaine samples, aiding in sample profiling gla.ac.uk. More advanced techniques, such as comprehensive two-dimensional GC (GC×GC-qMS), offer enhanced separation power and improved detection capabilities core.ac.uk. HPLC, particularly when coupled with sensitive detection methods, is also utilized jasco-global.com.

Sample Preparation: Strategies like Solid-Phase Extraction (SPE) or Solid-Phase Enrichment (SPEn) can be employed as preliminary sample preparation steps. These techniques help to concentrate analytes and remove interfering substances, thereby increasing sensitivity and improving detection and quantification limits mdpi.com.

Data Tables

Table 1: Key Intermediates in 2-Carbomethoxytropinone (2-CMT) Synthesis

| Starting Material | Product | Key Reaction Type | Reported Yield of 2-CMT | References |

| Acetonedicarboxylic acid monomethyl ester, Methylamine, Succindialdehyde | (±)-2-Carbomethoxytropinone ((±)-2-CMT) | Mannich Condensation | 71% | researchgate.neterowid.org |

Table 2: Reduction of (+)-2-Carbomethoxytropinone (2-CMT) to Ecgonine Methyl Ester (EME) and this compound Methyl Ester (PEME)

| Starting Material | Reducing Agent | Products | Reported (−)-EME to PEM Ratio | Conditions | References |

| (+)-2-Carbomethoxytropinone ((+)-2-CMT) | Sodium amalgam | (−)-Ecgonine methyl ester ((−)-EME) and this compound methyl ester (PEM) | ≥ 1.3:1, ≥ 1.7:1, ≥ 2:1, or higher | pH 5.4-5.9; pH 3-4.5 | google.com |

| (±)-2-Carbomethoxytropinone ((±)-2-CMT) | Sodium amalgam | (±)-Ecgonine methyl ester ((±)-EME) and (±)-Pseudoecgonine methyl ester ((±)-PEME) | Not specified | pH 3-4; pH 5-7 | researchgate.net |

Table 3: Mass Spectrometric Differentiation of this compound and Cocaine

| Technique | Analyte | Ion Abundance Ratio (m/z 94:96) | Ion Abundance Ratio (m/z 152:150) | References |

| MS | This compound | <1 | 5–7 | |

| MS | Cocaine | >1 | 1–2 |

Mechanistic Investigations of Derivatization Reactions for this compound

This compound, an epimer of ecgonine, possesses several functional groups that are amenable to chemical derivatization. These include a secondary alcohol at the C-3 position, a carboxylic acid at the C-2 position, and a tertiary amine within its tropane (B1204802) ring structure researchgate.netresearchgate.net. These functionalities serve as key sites for chemical modifications, often employed to enhance analytical detectability, alter solubility, or facilitate further synthetic transformations. Mechanistic investigations into these derivatization reactions are crucial for understanding the chemical behavior of this compound and its derivatives.

Mechanisms of Esterification

Esterification is a common derivatization strategy for both the carboxylic acid and hydroxyl groups of this compound.

Esterification of the Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification via the Fischer esterification mechanism. This acid-catalyzed reaction involves the carboxylic acid and an alcohol, proceeding through a reversible equilibrium. The mechanism, often summarized by the mnemonic PADPED, involves several key steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon masterorganicchemistry.combyjus.comgeeksforgeeks.org.

Nucleophilic Attack: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon masterorganicchemistry.combyjus.comgeeksforgeeks.org.

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water) masterorganicchemistry.combyjus.comgeeksforgeeks.org.

Elimination: Water is eliminated, forming a protonated ester masterorganicchemistry.combyjus.comgeeksforgeeks.org.

Deprotonation: The protonated ester undergoes deprotonation to yield the final ester product masterorganicchemistry.combyjus.comgeeksforgeeks.org.

Esterification of the Hydroxyl Group: The secondary alcohol at the C-3 position can be derivatized through esterification, typically using more reactive acylating agents such as acid anhydrides or acid chlorides. A common mechanism is nucleophilic acyl substitution . In cases catalyzed by 4-(N,N-Dimethylamino)pyridine (DMAP), the alcohol first reacts with the acylating agent in the presence of DMAP to form an activated acylpyridinium ion intermediate. This activated intermediate is then attacked by the alcohol, leading to the formation of the ester and regeneration of the catalyst jk-sci.comutrgv.edu.

Mechanisms of Acylation

Acylation reactions can target both the hydroxyl group and the tertiary amine nitrogen of this compound.

Acylation of the Hydroxyl Group: This process leads to the formation of esters and follows mechanisms similar to the esterification of alcohols described above, involving nucleophilic attack on an activated acylating agent jk-sci.comutrgv.edu.

Acylation of the Amine Nitrogen: The tertiary amine nitrogen can be acylated to form an amide. This reaction typically involves the nucleophilic attack by the lone pair of electrons on the nitrogen atom onto the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640) jk-sci.com.

Mechanisms of Silylation

For analytical purposes, particularly in gas chromatography (GC), silylation is frequently employed to derivatize polar functional groups like hydroxyls and carboxylic acids, rendering them more volatile and stable. The mechanism typically involves nucleophilic substitution (SN2) . In this process, the active hydrogen atom of the hydroxyl or carboxylic acid group is replaced by a silyl (B83357) group (e.g., trimethylsilyl). This reaction often proceeds through a bimolecular transition state, where the oxygen atom of the functional group acts as the nucleophile attacking the electrophilic silicon atom of the silylating agent research-solution.com.

Specific Derivatization Reactions of this compound Derivatives

While direct mechanistic studies on the derivatization of this compound itself are less extensively detailed in the provided literature, specific derivatization reactions of its derivatives have been noted. For instance, the C-3 hydroxyl group in this compound methyl ester has been reported to undergo re-benzoylation rsc.org. Furthermore, acyl migration is recognized as a stereospecific reaction relevant to establishing the configurations of this compound derivatives researchgate.net.

Table of Derivatization Mechanisms Applicable to this compound

| Derivatization Type | Targeted Functional Group in this compound | General Reaction Mechanism | Key Mechanistic Steps/Features | Common Reagents/Catalysts | Source Snippet(s) |

| Esterification | Carboxylic Acid (-COOH) | Fischer Esterification | Protonation of carbonyl, nucleophilic attack by alcohol, proton transfer, water elimination, deprotonation | Alcohol, Acid catalyst (e.g., H₂SO₄) | masterorganicchemistry.combyjus.comgeeksforgeeks.org |

| Esterification | Hydroxyl (-OH) | Nucleophilic Acyl Substitution | Formation of activated acyl intermediate (e.g., acylpyridinium ion), nucleophilic attack by alcohol | Acid anhydride/chloride, DMAP, auxiliary base | jk-sci.comutrgv.edu |

| Acylation | Hydroxyl (-OH) | Nucleophilic Acyl Substitution | Similar to esterification of -OH | Acid anhydride/chloride, DMAP | jk-sci.comutrgv.edu |

| Acylation | Amine (-N<) | Nucleophilic Acyl Substitution | Nucleophilic attack by amine nitrogen on carbonyl carbon of acylating agent | Acid anhydride/chloride | jk-sci.com |

| Silylation | Hydroxyl (-OH), Carboxylic Acid (-COOH) | SN2 Reaction | Nucleophilic attack by O/N on silylating agent, formation of a bimolecular transition state | Silylating agent (e.g., TMCS) | research-solution.com |

Biosynthesis and Natural Occurrence of Pseudoecgonine

Elucidation of Biosynthetic Pathways in Plant Systems

The formation of the tropane (B1204802) ring system is a conserved process across different plant families, though specific enzymes and pathways can vary pnas.org. The journey typically starts with amino acids like ornithine or arginine, which are converted into putrescine, a crucial precursor iastate.edufrontiersin.org.

Role of Key Enzymes in Tropane Alkaloid Biosynthesis (e.g., Tropinone (B130398) Reductases, PMT)

Several key enzymes are critical in the tropane alkaloid biosynthetic pathway. Putrescine N-methyltransferase (PMT) is recognized as the initial committed enzyme, catalyzing the methylation of putrescine to N-methylputrescine, using S-adenosyl-L-methionine (SAM) as a methyl donor nih.govoup.comashs.orgresearchgate.net. PMT is thought to have evolved from spermidine (B129725) synthases nih.gov.

Another pivotal set of enzymes are the tropinone reductases (TRs) . These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the stereospecific reduction of tropinone. Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), while tropinone reductase II (TR-II) produces pseudotropine (3β-tropanol) nih.govresearchgate.netnih.govwikipedia.orgresearchgate.netmdpi.com. This reduction step serves as a critical branch point, directing the metabolic flow towards different classes of tropane alkaloids. In Erythroxylum species, a different enzyme, methylecgonone reductase (an aldo-keto reductase), catalyzes the reduction of methylecgonone to methylecgonine (B8769275) nih.gov.

Other significant enzymes include:

Precursor Incorporation Studies (e.g., N-methyl-Δ¹-pyrrolinium cation)

The N-methyl-Δ¹-pyrrolinium cation is a central intermediate in TA biosynthesis, serving as a precursor for the tropane ring nih.govmdpi.combiocyclopedia.comnih.gov. Studies have shown that this cation, derived from putrescine via N-methylation and oxidation, undergoes cyclization reactions to form the bicyclic tropane skeleton biocyclopedia.comnih.gov. For instance, a type III polyketide synthase (AbPYKS) in Atropa belladonna utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter substrate in a non-canonical mechanism to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is then cyclized by a cytochrome P450 (AbCYP82M3) to yield tropinone acs.orgnih.gov.

Genetic and Enzymatic Aspects of Stereoselectivity in Pseudoecgonine Formation

The stereochemistry of tropane alkaloids is largely determined by the tropinone reductases. TR-I produces tropine (3α-hydroxyl), which is a precursor for hyoscyamine (B1674123) and scopolamine, while TR-II yields pseudotropine (3β-hydroxyl), a precursor for calystegines nih.govresearchgate.netnih.gov. The specific enzymes involved in the formation of this compound, particularly the stereochemistry at the C-3 position, are intrinsically linked to the activity of these reductases or related enzymes in different plant species. For example, the reduction of methylecgonone to methylecgonine in Erythroxylum species is catalyzed by methylecgonone reductase (MecgoR), which yields a 3β-hydroxy configuration nih.govmdpi.com. This stereospecificity is crucial for the subsequent esterification steps that lead to various tropane alkaloids.

Chemotaxonomic Significance and Plant Sources of this compound

Tropane alkaloids, including this compound and its derivatives, are primarily found in the Erythroxylum and Solanaceae families, with their distribution playing a significant role in plant classification researchgate.netresearchgate.net.

Occurrence inErythroxylumSpecies

The Erythroxylum genus, commonly known as the coca family, is renowned for producing tropane alkaloids, most notably cocaine researchgate.netontosight.ai. Species such as Erythroxylum coca and Erythroxylum novogranatense are well-known sources of cocaine researchgate.netphilippineplants.org. This compound and its methyl ester have been identified in various Erythroxylum species, though sometimes as artifacts during analysis, particularly when using methanol (B129727) and basic conditions researchgate.netup.ac.zaresearchgate.net. The presence and relative abundance of these alkaloids can vary seasonally and between different species within the genus up.ac.za.

Comparative Biosynthesis with Other Tropane Alkaloids

The biosynthetic pathways of tropane alkaloids have evolved independently in different plant lineages, such as the Solanaceae and Erythroxylaceae pnas.orgnih.gov. While the Solanaceae family primarily utilizes short-chain dehydrogenases/reductases (SDRs) for the tropinone reduction step, Erythroxylum species employ an aldo-keto reductase (methylecgonone reductase) for a similar transformation in the cocaine pathway nih.gov.

The pathway leading to cocaine in Erythroxylum species involves intermediates like methylecgonone, which is reduced to methylecgonine, the precursor to cocaine nih.govmdpi.com. This compound itself is a stereoisomer of ecgonine (B8798807), and this compound methyl ester can be formed through epimerization of ecgonine methyl ester hmdb.caresearchgate.net. This highlights how subtle differences in enzymatic activity and pathway intermediates contribute to the diversity of tropane alkaloids found across different plant families.

Structural Elucidation and Conformational Analysis of Pseudoecgonine

The determination of pseudoecgonine's precise molecular architecture involves a multi-faceted approach, integrating various spectroscopic and crystallographic techniques. These methods provide complementary information, from identifying functional groups to defining the absolute spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including this compound researchgate.netnih.gov. It provides detailed information about the connectivity of atoms and their electronic environments through characteristic chemical shifts and coupling constants. For this compound, NMR spectroscopy is vital for:

Stereochemical Assignment: By analyzing proton-proton coupling constants (J values) and potentially employing Nuclear Overhauser Effect (NOE) experiments, NMR can help determine the relative stereochemistry of chiral centers within the molecule. This is critical for distinguishing this compound from its stereoisomers researchgate.netnih.gov.

Fingerprinting: NMR spectra of this compound can serve as a unique "fingerprint," allowing for its positive identification and differentiation from other compounds, including related alkaloids or impurities in complex mixtures researchgate.netnih.gov. This fingerprinting capability is valuable for comparative analysis and quality control.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.orgnih.govlibretexts.organton-paar.comazolifesciences.com. When this compound can be obtained in a suitable crystalline form, X-ray diffraction analysis can provide definitive data on:

Atomic Positions: The method reveals the exact coordinates of each atom in the crystal lattice.

Bond Lengths and Angles: It allows for the measurement of interatomic distances and bond angles, offering insights into the molecule's electronic structure and bonding.

Absolute Configuration: In some cases, X-ray crystallography can determine the absolute stereochemistry of chiral centers.

While specific X-ray crystallographic data for this compound may not be widely published, the technique remains a fundamental method for obtaining unambiguous solid-state structural information for any crystalline organic compound wikipedia.orglibretexts.organton-paar.com.

Infrared (IR) and Mass Spectrometry (MS) in this compound Structural Confirmation

Infrared (IR) and Mass Spectrometry (MS) are complementary techniques frequently used in conjunction with NMR for the comprehensive structural confirmation of this compound researchgate.netrutgers.eduarcjournals.org.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecular bonds, thereby identifying the presence or absence of specific functional groups rutgers.eduarcjournals.org. For this compound, IR analysis can confirm characteristic functional groups such as hydroxyl (-OH), secondary amine (N-H), and the carboxylate ester group (C=O), providing evidence for its molecular framework.

Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of ionized molecules and their fragments rutgers.eduarcjournals.org. For this compound, MS provides its molecular weight, aiding in its identification. Furthermore, the fragmentation pattern observed in the mass spectrum serves as a unique signature, offering clues about the molecule's structure and aiding in its confirmation, especially when coupled with chromatographic separation techniques like GC-MS researchgate.net.

Conformational Studies and Stereochemical Dynamics

Beyond its static structure, understanding the dynamic behavior and preferred conformations of this compound is essential. This involves analyzing the flexibility of its ring systems and employing computational methods to predict its conformational landscape.

Analysis of Ring Conformations and Flexibility (e.g., Pyrrolidine (B122466) Ring Pseudorotation)

This compound, as a tropane (B1204802) alkaloid, contains a characteristic bicyclic tropane skeleton, which includes a pyrrolidine ring fused to a piperidine (B6355638) ring. Five-membered rings, such as the pyrrolidine moiety, are not planar but rather adopt puckered conformations frontiersin.orgbeilstein-journals.orgnih.govresearchgate.net.

Flexibility and Dynamics: The flexibility of the pyrrolidine ring allows for interconversion between these conformations. This conformational dynamism can influence the molecule's interactions with biological targets and its chemical reactivity. Understanding these dynamics is key to a complete picture of this compound's behavior frontiersin.orgnih.gov.

Theoretical and Computational Chemistry Approaches (e.g., DFT Calculations) in Conformational Analysis

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT) calculations, are invaluable for studying the conformational preferences and dynamics of molecules like this compound frontiersin.orgbeilstein-journals.orgrsc.orgchemrxiv.orgnih.govresearchgate.netmdpi.com. These approaches allow researchers to:

Predict Stable Conformations: DFT calculations can identify low-energy conformers of this compound by exploring its conformational space and calculating the relative energies of different spatial arrangements frontiersin.orgrsc.orgchemrxiv.orgnih.govresearchgate.netmdpi.com.

Analyze Ring Flexibility: Computational methods can model the pseudorotation pathways of the pyrrolidine ring, calculating energy barriers for conformational transitions and detailing the dihedral angles involved frontiersin.orgbeilstein-journals.org.

Validate Experimental Data: The results from DFT calculations, such as predicted NMR coupling constants or vibrational frequencies, can be compared with experimental data, providing a robust validation of structural assignments and conformational models frontiersin.orgrsc.orgchemrxiv.org.

By combining experimental spectroscopic data with theoretical calculations, a comprehensive understanding of this compound's structure and its conformational behavior can be achieved.

Compound List

this compound

Cocaine

Pseudococaine

Chlorococaine (ortho- and meta-chlorococaine)

Chlorinated tropanes (endo-6- and 7-chlorococaine, exo-6- or 7-chlorococaine)

N-chlorobenzoylnorecgonine methyl ester

Diastereomeric Relationships and Absolute Configuration Determination of this compound and its Analogues

This compound, a significant tropane alkaloid, shares a close structural relationship with ecgonine, differing by the stereochemical orientation of the hydroxyl group at the C-3 position. This compound possesses an axial hydroxyl group, making it a diastereomer of ecgonine, which features an equatorial hydroxyl group inhn.org. This diastereomeric relationship is fundamental to understanding the distinct chemical and biological properties of these compounds.

The determination of the absolute configuration of this compound and its analogues is a critical aspect of their characterization, particularly given the importance of stereochemistry in biological activity wikipedia.orgsigmaaldrich.com. Several sophisticated analytical techniques are employed for this purpose, with X-ray crystallography and various spectroscopic methods being prominent.

Methods for Absolute Configuration Determination:

X-ray Crystallography: This technique is considered a gold standard for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained spark904.nlresearchgate.netmit.educhem-soc.sinih.gov. By analyzing the diffraction pattern of X-rays passing through a crystal, the three-dimensional arrangement of atoms, including the precise spatial orientation at chiral centers, can be elucidated. Modern advancements, such as the Hooft-Spek approach and the Parsons quotient method, have expanded the capability of X-ray crystallography to confidently determine absolute configurations even for compounds containing only light atoms like oxygen, which are common in natural products mit.edu. The Flack parameter is a key metric derived from X-ray diffraction data that indicates the confidence in the assigned absolute configuration chem-soc.sinih.gov.

Spectroscopic Methods:

Chiral Chromatography: While primarily a separation technique, chiral chromatography plays a vital role in assessing enantiomeric purity and can indirectly aid in configuration determination sigmaaldrich.comgcms.czchromatographyonline.com. By separating enantiomers using a chiral stationary phase (CSP), researchers can analyze the separated components. In some advanced applications, enantioselectivity assessment can even be performed using only one enantiomer of a target analyte, simplifying the analytical process chromatographyonline.com.

Diastereomeric Relationships and Analogues:

This compound is structurally related to other tropane alkaloids, such as cocaine and ecgonine. Cocaine, for instance, is the methyl ester of benzoylated this compound inhn.orguomustansiriyah.edu.iq. The stereochemistry at the C-2 and C-3 positions of the tropane ring is crucial. In cocaine and its analogues, a cis relationship between the C-2 carbomethoxy group and the C-3 substituent is often observed, with the C-2 carbomethoxy moiety occupying an axial (β or exo) configuration researchgate.net. This contrasts with ecgonine methyl ester, which leads to cocaine, where the hydroxyl group at C-3 is equatorial, and this compound methyl ester, which leads to pseudococaine, where the hydroxyl group is axial .

The study of tropane alkaloids often involves understanding the stereochemical relationships between various isomers, including enantiomers and diastereomers. For example, allococaine and allopseudococaine are other stereoisomers of cocaine, forming four enantiomeric groups with cocaine and pseudococaine: R-S cocaine, R-S pseudococaine, R-S allococaine, and R-S allopseudococaine scielo.org.za. Determining the absolute configuration of these compounds is essential for understanding their pharmacological profiles and for synthetic efforts aimed at producing specific stereoisomers researchgate.netcollectionscanada.gc.ca.

Mechanistic Investigations of Pseudoecgonine Reactivity

Reaction Mechanisms in Chemical Transformations of Pseudoecgonine

The chemical transformations of this compound involve several key reaction mechanisms, including nucleophilic acyl substitution, rearrangement, and oxidation-reduction reactions. These transformations are fundamental to understanding its chemical behavior and its relationship with other tropane (B1204802) alkaloids.

Nucleophilic Acyl Substitution: This is a primary mechanism in the transformation of this compound derivatives. For instance, the conversion of this compound methyl ester, an intermediate from the hydrolysis of cocaine, to pseudococaine (B1200434) involves the benzoylation of the hydroxyl group at the C-3 position. This reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of benzoyl chloride. Pyridine is often used as a catalyst to neutralize the hydrochloric acid byproduct, which prevents the reverse reaction of esterification. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the substitution product by eliminating a leaving group. libretexts.org The reactivity in these substitutions is largely governed by the stability of the leaving group; more stable leaving groups favor the forward reaction. libretexts.org

Rearrangement Reactions: These reactions involve the structural reorganization of the molecule to form an isomer. solubilityofthings.com In the context of this compound, rearrangement reactions can alter the stereochemistry of the molecule. numberanalytics.comnumberanalytics.com These reactions often proceed through a concerted mechanism where bond breaking and formation occur simultaneously in a transition state. solubilityofthings.com Factors such as temperature, solvent, and the electronic properties of substituents can significantly influence the rate and outcome of these rearrangements. numberanalytics.comnumberanalytics.com

Oxidation and Reduction: this compound and its derivatives can undergo both oxidation and reduction reactions. Oxidation can convert the alcohol group to a ketone or the secondary amine to an N-oxide, while reduction can transform a ketone back to an alcohol. libretexts.org For example, the oxidation of this compound methyl ester with chromic acid can yield 2-carbomethoxytropinone. researchgate.net Reduction of ketones, such as with sodium borohydride (B1222165) or lithium aluminum hydride, typically proceeds through a hydride transfer mechanism, where a hydride ion attacks the carbonyl carbon. libretexts.org The stereochemical outcome of these reductions is a critical aspect, as it can lead to the formation of different stereoisomers. libretexts.org

The study of these mechanisms often employs a combination of experimental techniques, such as spectroscopy and kinetic analysis, along with computational chemistry to model reaction pathways and intermediates. rsc.orgrsc.orgnih.gov This dual approach provides a comprehensive understanding of the transformation processes.

Stereochemical Outcomes of Reduction and Rearrangement Reactions Involving this compound

The stereochemistry of products resulting from reduction and rearrangement reactions of this compound and its precursors is a critical area of study, as it dictates the final molecular configuration and biological activity.

Reduction Reactions: The reduction of the ketone group in precursors to this compound, such as 2-carbomethoxytropinone, can lead to different stereoisomers depending on the reducing agent and reaction conditions. sciencemadness.org Catalytic hydrogenation and reduction with hydrides like LiAlH₄ often result in the formation of the equatorial alcohol isomer. libretexts.orgsciencemadness.org In contrast, reduction using sodium alcoholates, such as sodium isopropylate or sodium pentolate, has been reported to yield a high proportion of the axial alcohol isomer, which corresponds to the "natural" ecgonine (B8798807) configuration. sciencemadness.org This stereoselectivity is influenced by the steric environment around the carbonyl group, which dictates the direction of hydride attack. numberanalytics.comlibretexts.org A reaction that produces a specific stereoisomer from a single reactant is termed stereospecific, while a reaction that favors the formation of one stereoisomer over another is stereoselective. wikipedia.orgmasterorganicchemistry.com

Rearrangement Reactions: Rearrangement reactions can significantly alter the stereochemistry of this compound. numberanalytics.comnumberanalytics.com The stereochemical outcome—be it retention, inversion, or racemization of a stereocenter—is dependent on the reaction mechanism. numberanalytics.com For instance, concerted rearrangements are often stereospecific. solubilityofthings.comnumberanalytics.com The conditions under which these rearrangements occur, such as temperature and solvent, play a crucial role in determining the product's stereochemistry by influencing the reaction's transition state energy and conformational equilibria. numberanalytics.com

The table below summarizes the stereochemical outcomes of key reactions involving this compound precursors.

| Reaction Type | Precursor | Reagent/Condition | Major Product Stereochemistry | Reference |

| Reduction | 2-Carbomethoxytropinone | Catalytic Hydrogenation / LiAlH₄ | Equatorial alcohol | sciencemadness.org |

| Reduction | 2-Carbomethoxytropinone | Sodium Isopropylate | Axial alcohol | sciencemadness.org |

| Rearrangement | Ecgonine | Strong Base | This compound (C-2 equatorial) | researchgate.net |

These stereochemical outcomes are pivotal in synthetic routes aiming to produce specific isomers of ecgonine-related compounds.

Stability and Interconversion Studies of this compound under Controlled Chemical Conditions

The stability of this compound and its ability to interconvert with its epimer, ecgonine, are highly dependent on the chemical environment, particularly the pH. researchgate.netnih.gov

Under Basic Conditions: this compound, which has the C-2 equatorial configuration, is considered the more stable epimer compared to ecgonine (C-2 axial). researchgate.net It has been demonstrated that ecgonine can be irreversibly converted to this compound under the influence of strong bases. researchgate.net Similarly, the saponification of cocaine with a strong base can lead to the formation of the C-2 equatorial epimer. researchgate.net The esters of l-ecgonine can also be partially converted to d-pseudoecgonine in the presence of alkalis in alcohol or acetone (B3395972) at ordinary temperatures. researchgate.net This interconversion highlights the thermodynamic preference for the pseudo-configuration.

Under Acidic Conditions: The stability of compounds like this compound in acidic environments is crucial, as acidic conditions can lead to degradation. nih.govwisdomlib.org While d-pseudoecgonine is reported to be stable even after boiling for 12 hours in a strong hydrochloric acid solution, l-ecgonine and its esters can be partially transformed into ecgonidine (B1247834) under similar conditions. researchgate.net The rate of hydrolysis and potential degradation under acidic conditions is dependent on factors like pH and temperature. nih.gov For instance, studies on related molecules show that glycosidic bonds can be preferentially hydrolyzed under acidic conditions. nih.gov The acid-catalyzed hydrolysis is a known method for the degradation of polysaccharides, and similar principles can apply to the ester linkages in this compound derivatives. mdpi.com

The following table summarizes the stability and interconversion of this compound under different conditions:

| Compound | Condition | Outcome | Reference |

| Ecgonine | Strong Base | Irreversible conversion to this compound | researchgate.net |

| l-Ecgonine Esters | Alkalis in alcohol/acetone | Partial conversion to d-pseudoecgonine | researchgate.net |

| d-Pseudoecgonine | Strong HCl, boiling | Stable, no conversion | researchgate.net |

| l-Ecgonine | Strong HCl, boiling | Partial conversion to ecgonidine | researchgate.net |

These studies are essential for understanding the chemical fate of this compound and for the development of analytical methods and synthesis strategies. curiaglobal.com

Advanced Analytical Chemistry of Pseudoecgonine in Research

Chromatographic Separation Techniques for Pseudoecgonine

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar compound like this compound, both gas and liquid chromatography offer powerful solutions, each with its own set of methodologies and optimizations.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can be employed to enhance its amenability to GC analysis. The development of a robust GC method involves careful consideration of the stationary phase, temperature programming, and injection technique.

Narrow-bore capillary columns are frequently utilized for the separation of this compound from its isomers, offering high resolution and efficiency. A common stationary phase is a 5% phenyl polymethylsiloxane, which provides a good balance of polarity for the separation of tropane (B1204802) alkaloids.

Table 1: Illustrative GC Temperature Program for Tropane Alkaloid Analysis

| Parameter | Value |

| Initial Temperature | 100°C |

| Initial Hold Time | 2 min |

| Ramp Rate | 10°C/min |

| Final Temperature | 280°C |

| Final Hold Time | 5 min |

This table presents a hypothetical temperature program based on general principles for the GC analysis of related compounds. The actual parameters would require optimization for the specific instrument and column used.

Liquid Chromatography (LC) Techniques and Modes (e.g., HILIC, RP-HPLC)

Liquid chromatography is a versatile technique that is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, without the need for derivatization. Two common modes of LC are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol (B129727). For the separation of polar compounds like this compound, which may have limited retention on traditional C18 columns, shorter alkyl chain columns (e.g., C8) or those with polar-embedded or polar-endcapped functionalities can be employed to enhance retention and selectivity. The mobile phase is often buffered to control the ionization state of the analyte and improve peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative for the separation of highly polar compounds. In HILIC, a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or zwitterionic functionalities) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this layer and the bulk mobile phase. HILIC can provide excellent retention and unique selectivity for polar compounds that are poorly retained in RP-HPLC.

The choice between RP-HPLC and HILIC depends on the specific analytical challenge, including the polarity of other compounds in the sample and the desired separation selectivity.

Mass Spectrometry (MS) Applications in this compound Structural and Quantitative Analysis

Mass spectrometry is a powerful detection technique that, when coupled with chromatography, provides not only quantitative information but also structural elucidation of the analytes.

Coupled GC-MS and LC-MS/MS for Detection, Identification, and Differentiation of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of this compound, particularly after derivatization. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the confident identification of this compound by comparing its mass spectrum to that of a reference standard or a spectral library. Furthermore, the subtle differences in the mass spectra of this compound and its isomer, ecgonine (B8798807), can be used for their differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of compounds in complex matrices. In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. A specific precursor ion (typically the protonated molecule, [M+H]+) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of this compound even at very low concentrations.

Isomeric Differentiation and Trace Analysis of this compound by Mass Spectrometry

The differentiation of isomers is a critical challenge in the analysis of this compound. While chromatographic separation is the primary means of distinguishing between this compound and ecgonine, mass spectrometry can provide confirmatory evidence. Although the electron ionization (EI) mass spectra of the two isomers may be very similar, subtle differences in the relative abundances of certain fragment ions can be observed.

For trace analysis, LC-MS/MS operating in MRM mode is the preferred technique. The high selectivity of MRM minimizes interferences from the sample matrix, leading to very low limits of detection and quantification. The development of an MRM method requires the careful selection of precursor and product ions, as well as the optimization of collision energy. While specific, publicly available MRM transitions for this compound are scarce, a general approach for similar tropane alkaloids would involve selecting the protonated molecule as the precursor ion and identifying characteristic product ions through infusion experiments or by using in-silico fragmentation prediction tools.

Table 2: Hypothetical MRM Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 186.1 | 168.1 | 97.1 |

This table presents hypothetical MRM transitions for this compound based on its molecular weight and common fragmentation pathways of similar compounds. These transitions would require experimental verification and optimization.

Strategies for Purity Assessment and Characterization in Research Samples

The purity of this compound used in research is of utmost importance to ensure the validity of experimental results. A multi-faceted approach is typically employed for purity assessment and characterization.

A primary strategy involves the use of chromatographic techniques, such as GC-FID (Flame Ionization Detection) and HPLC-UV (Ultraviolet Detection), to assess the purity of a sample. In these methods, the peak area of this compound is compared to the total area of all peaks in the chromatogram to determine a percentage purity. This is often referred to as "area percent" purity.

The use of a well-characterized reference standard is crucial for both the identification and quantification of this compound and its impurities. A certified reference standard, with a known purity value, allows for the accurate calibration of analytical instruments and the quantification of the target compound in research samples.

In addition to chromatographic methods, spectroscopic techniques play a vital role in the structural confirmation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the stereochemistry, which is essential for confirming the identity of this compound and distinguishing it from its isomers. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition.

A comprehensive purity assessment of a this compound research sample would therefore involve a combination of these techniques to ensure its identity, strength, and freedom from significant impurities.

Future Directions and Emerging Research Avenues for Pseudoecgonine

Development of Novel Stereoselective Synthetic Methodologies for Pseudoecgonine

The synthesis of this compound and its derivatives remains a significant challenge, particularly concerning the precise control of stereochemistry at its chiral centers. While established routes exist for related tropane (B1204802) alkaloids, the development of novel, highly stereoselective synthetic methodologies tailored for this compound is a critical future direction. This involves exploring new catalytic systems, asymmetric synthesis strategies, and innovative retrosynthetic approaches. For instance, research into the synthesis of related homotropanones has demonstrated the efficacy of chiral auxiliaries and N-tert-butanesulfinyl imines, achieving high diastereoselectivity (>95:5 dr) in the formation of key intermediates mdpi.com. Similarly, advancements in stereoselective synthesis of β-ketoesters have yielded enantioselectivities up to 93% through various chiral auxiliaries and catalysts unimi.it.

While direct de novo synthesis of this compound via novel stereoselective routes is an ongoing endeavor, efficient chemical transformations of readily available precursors are also being investigated. For example, cocaine can be converted to this compound methyl ester using simple reagents like potassium carbonate in boiling methanol (B129727) researchgate.net. Future research could focus on optimizing such conversions or developing entirely new pathways that offer greater control over stereochemical outcomes and improved yields, potentially drawing inspiration from the synthesis of complex natural products researchgate.net.

Table 1: Examples of Stereoselective Synthesis in Related Tropane Alkaloid Chemistry

| Compound Class/Method | Key Intermediate/Reactant | Outcome/Stereoselectivity | Reference |

| Homotropanones | Chiral N-tert-butanesulfinyl imines | Highly diastereoselective amino diketone formation (>95:5 dr) | mdpi.com |

| Tropane Alkaloid Precursors (e.g., 2-CMT) | Methylamine, succindialdehyde, monomethylester of acetonedicarboxylic acid | 2-CMT synthesis yield: 86% | researchgate.net |

| Related β-ketoesters | Various chiral auxiliaries/catalysts | Enantioselectivity up to 93% | unimi.it |

In-depth Enzymatic and Genetic Studies of this compound Biosynthesis

Understanding the intricate enzymatic machinery and genetic pathways governing the biosynthesis of this compound is crucial for both fundamental knowledge and potential biotechnological applications. While the complete biosynthetic pathway of this compound itself may not be fully elucidated, significant progress has been made in related tropane alkaloid biosynthesis, particularly for cocaine. Studies have identified key enzymes such as EnCYP81AN15, responsible for the oxidative cyclization of S-MPOA to ecgonone, and EnMT4, which mediates the methylation of ecgonone to methylecgonine (B8769275) in Erythroxylum novogranatense researchgate.net. These enzymes, along with others, have been instrumental in the de novo reconstruction of cocaine in heterologous systems researchgate.net.

Future research should aim to identify and characterize the specific enzymes and genes responsible for this compound formation, potentially employing advanced techniques like transcriptomics, metabolomics, and genomics frontiersin.org. Genetic engineering approaches could also be explored to optimize the production of optically active this compound or its derivatives through fermentation or enzymatic processes google.com. Such studies would not only clarify the metabolic network but also provide targets for synthetic biology efforts.

Table 2: Key Enzymes and Genes in Related Tropane Alkaloid Biosynthesis

| Compound Class | Enzyme Name(s) | Gene Name(s) | Proposed Role | Source Organism | Reference |

| Cocaine | EnCYP81AN15 | EnCYP81AN15 | Oxidative cyclization of S-MPOA to ecgonone | Erythroxylum novogranatense | researchgate.net |

| Cocaine | EnMT4 | EnMT4 | Methylation of ecgonone to methylecgonine | Erythroxylum novogranatense | researchgate.net |

| Cocaine | EcMPOBMT (ortholog) | EcMPOBMT | Methylation of ecgonone to methylecgonine | Erythroxylum coca | researchgate.net |

Advanced Computational Modeling of this compound Structure and Reactivity

Computational chemistry offers powerful tools for dissecting the molecular structure, predicting reactivity, and elucidating reaction mechanisms of complex organic molecules like this compound. Advanced modeling techniques, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide atomic-level insights into this compound's behavior. These methods are instrumental in understanding regioselectivity and stereoselectivity in chemical reactions mdpi.comcam.ac.uk, predicting reaction pathways, and analyzing electronic properties mdpi.com. Furthermore, computational studies can be employed to calculate spectroscopic data, such as NMR chemical shifts and coupling constants, which are vital for differentiating between stereo- and structural isomers of this compound umn.edu.

The application of computational modeling can also guide the development of new synthetic strategies by predicting the feasibility and outcome of potential reactions, thereby accelerating the discovery process mit.edu. By simulating various reaction conditions and transition states, researchers can identify optimal parameters for stereoselective synthesis and understand the underlying mechanistic principles governing this compound's chemical transformations cam.ac.ukumn.edu.

Table 3: Computational Methods and Applications in Organic Chemistry Research

| Computational Method | Application Area | Key Outputs/Insights | Reference |

| Density Functional Theory (DFT) | Reaction mechanism, stereoselectivity, electronic properties | Transition states, reaction pathways, regioselectivity, electronic distributions | mdpi.com, cam.ac.uk |

| Electron Localization Function (ELF) | Reactivity analysis | Nucleophilic/electrophilic nature, bonding patterns | mdpi.com |

| Molecular Dynamics (MD) | Simulating atomic motion, reaction dynamics | Conformational analysis, reaction pathways | nih.gov |

| Quantum Mechanics (QM) | Accurate electronic structure calculations | Reaction energies, transition states | umn.edu, nih.gov |

| NMR Chemical Shift/Coupling Constant Calculation | Isomer differentiation, structural elucidation | Distinguishing stereo- and structural isomers | umn.edu |

Exploration of this compound's Role in Complex Natural Product Pathways and Chemical Ecology

This compound, as a component of the tropane alkaloid family, likely plays a role within broader natural product biosynthetic pathways in plants. Investigating these complex networks can illuminate its origin, metabolic fate, and potential interactions with other plant metabolites. Studies on the metabolic networks of related tropane alkaloids, such as cocaine and hyoscyamine (B1674123), provide a framework for understanding how this compound might be integrated into plant biochemistry researchgate.netfrontiersin.org. Furthermore, exploring the chemical ecology of natural products, including the function of plant-derived compounds in plant-insect interactions or defense mechanisms, offers another critical research avenue nih.govchemecol.org.

Understanding the ecological roles of this compound could reveal its significance in plant defense, signaling, or interactions with herbivores and microorganisms. Methodologies used to elucidate general natural product biosynthesis, such as mapping biosynthetic intermediates and final products, and understanding enzyme localization within plant cells, can be applied to this compound mpg.de. This interdisciplinary approach, combining biochemistry, genetics, and ecology, is essential for a comprehensive understanding of this compound's place in the natural world.

Table 4: Natural Product Pathways and Ecological Contexts

| Compound Class/Area | Focus | Key Aspects Studied | Potential Relevance to this compound | Reference |

| Tropane Alkaloids (e.g., Cocaine, Hyoscyamine) | Plant Biosynthesis | Metabolic networks, enzyme localization, precursor-product relationships | Understanding this compound's position in plant metabolic pathways | researchgate.net, frontiersin.org |

| Insect Pheromones | Chemical Ecology | Function, biosynthesis, pest management applications | Investigating potential ecological roles (e.g., signaling, defense) of this compound or related compounds | nih.gov, chemecol.org |

| General Natural Product Biosynthesis | Pathway Elucidation | Enzyme identification, gene mapping, transport mechanisms | Provides methodologies and conceptual frameworks for studying this compound biosynthesis | frontiersin.org, nih.gov, mpg.de |

Compound Name Table:

| Common Name | IUPAC Name (if readily available and distinct) |

| This compound | (1R,2R,3S,5S)-3-hydroxy-2-carboxy-8-methyl-8-azabicyclo[3.2.1]octane |

| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-2-carbomethoxy-8-methyl-8-azabicyclo[3.2.1]octane |

| Ecgonine (B8798807) | (1R,2R,3S,5S)-3-hydroxy-2-carboxy-8-methyl-8-azabicyclo[3.2.1]octane |

| Ecgonine methyl ester | Methyl (1R,2R,3S,5S)-3-hydroxy-2-carbomethoxy-8-methyl-8-azabicyclo[3.2.1]octane |

| This compound methyl ester | Methyl (1R,2R,3R,5S)-3-hydroxy-2-carbomethoxy-8-methyl-8-azabicyclo[3.2.1]octane |

| Hyoscyamine | (±)-(1R,2R,3S,5S)-3-hydroxy-2-(hydroxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane |

| S-MPOA | (S)-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

| Ecgonone | (1R,2R,5S)-2-carbomethoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |

| Methylecgonine | Methyl (1R,2R,5S)-3-hydroxy-2-carbomethoxy-8-methyl-8-azabicyclo[3.2.1]octane |

| 2-CMT | (±)-2-carbomethoxytropinone |

常见问题

Q. What are the standard analytical methods for characterizing pseudoecgonine’s purity and structural configuration?

Methodological Answer: this compound characterization typically employs a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating its stereochemistry, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection or tandem MS is used to assess purity, particularly in isolating this compound from complex matrices like plant extracts. Researchers must adhere to guidelines for compound characterization, including full spectral data deposition and reproducibility checks across independent replicates .

Q. How can researchers differentiate this compound from structurally similar alkaloids (e.g., ecgonine or tropane derivatives)?

Methodological Answer: Differentiation requires comparative analysis using hyphenated techniques. For example, Gas Chromatography-Mass Spectrometry (GC-MS) paired with retention index libraries can separate and identify alkaloids based on volatility and fragmentation. X-ray crystallography may resolve ambiguities in stereoisomerism. Additionally, enzymatic assays (e.g., cholinesterase inhibition studies) can highlight functional differences in pharmacological activity, distinguishing this compound from analogs .

Advanced Research Questions

Q. What experimental design considerations are critical for investigating this compound’s metabolic pathways in vivo?

Methodological Answer: In vivo studies require isotopic labeling (e.g., ¹⁴C or deuterated this compound) to track metabolic fate. Researchers should employ LC-MS/MS for high-sensitivity detection of metabolites in biological matrices (e.g., plasma, urine). Dose-response studies must balance ethical constraints (minimizing animal use per the 3Rs principles) with pharmacokinetic sampling intervals. Control groups should account for species-specific metabolism, and data interpretation must distinguish between phase I (oxidation, hydrolysis) and phase II (conjugation) metabolites. Ethical approval documentation and rigorous statistical validation (e.g., ANOVA for intergroup comparisons) are mandatory .

Q. How can researchers resolve contradictions in reported pharmacological data on this compound’s receptor binding affinity?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or receptor isoform specificity. A systematic review with meta-analysis should aggregate data from published dose-response curves, normalized to standardized units (e.g., IC₅₀ values). In vitro reassessment using radioligand binding assays under controlled conditions (e.g., uniform buffer systems, validated cell lines) can clarify discrepancies. Researchers must document batch-to-batch variability in this compound synthesis and employ blinded data analysis to mitigate bias .

Q. What strategies optimize this compound synthesis yield while minimizing byproducts?

Methodological Answer: Reaction optimization requires Design of Experiments (DoE) approaches, such as factorial designs, to evaluate variables (e.g., catalyst concentration, reaction time). Green chemistry principles (e.g., solvent selection via Hansen solubility parameters) improve sustainability. Purification via preparative HPLC or crystallization should be guided by polarity and solubility profiles. Byproduct identification through High-Resolution Mass Spectrometry (HRMS) and in silico modeling (e.g., DFT calculations) helps refine synthetic pathways. Full synthetic protocols, including failure cases, must be disclosed in Supporting Information to enhance reproducibility .

Q. How should researchers address ethical challenges in studies involving this compound’s psychoactive potential?

Methodological Answer: Ethical frameworks demand transparency in risk-benefit assessments, particularly for human trials. Preclinical studies must comply with institutional animal care protocols (e.g., IACUC approval). For human behavioral assays, informed consent should explicitly outline risks of psychoactive effects. Data anonymization and secure storage (e.g., pseudonymization via coded identifiers) are critical. Researchers should pre-register trials on platforms like ClinicalTrials.gov to ensure methodological rigor and avoid selective reporting .

Methodological Best Practices

- Literature Review : Use systematic review tools (e.g., PRISMA guidelines) to map this compound’s pharmacological, synthetic, and metabolic studies. Prioritize peer-reviewed journals adhering to JOC characterization standards .

- Data Reproducibility : Share raw spectral data, synthetic protocols, and statistical scripts via repositories like Zenodo. Cross-validate findings with independent labs to confirm robustness .

- Hypothesis Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions. For example, testing this compound’s role in neurotransmitter regulation aligns with novelty and clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。